methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of difluoroacetoacetic acid ester with hydrazine derivatives under controlled conditions to form the pyrazole ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the carboxylate ester can produce various amides or esters .
Scientific Research Applications
Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure with a difluoromethyl group and a carboxylic acid group.
Difluoromethylated pyrazoline: Another compound with a difluoromethyl group and a pyrazoline ring, used in fungicides.
Uniqueness
Methyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both a nitro group and a difluoromethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 1-(difluoromethyl)-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c1-15-5(12)4-3(11(13)14)2-10(9-4)6(7)8/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJRQCMAGPQIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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